1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid

Übersicht

Beschreibung

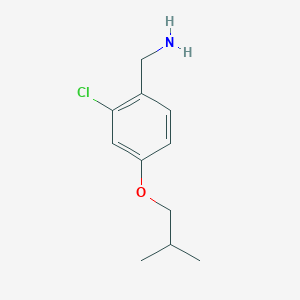

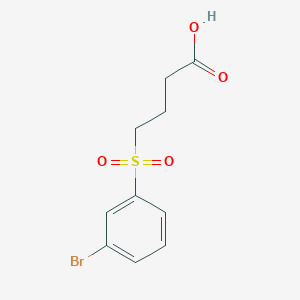

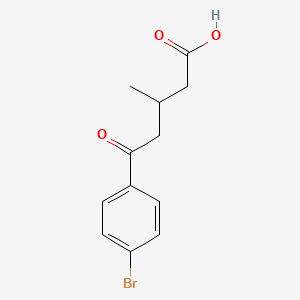

“1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 1432680-68-6 . It has a molecular weight of 229.28 . The IUPAC name for this compound is 1-(1-methyl-2-phenylethyl)-1H-pyrrole-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO2/c1-11(10-12-6-3-2-4-7-12)15-9-5-8-13(15)14(16)17/h2-9,11H,10H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Oxidative Cleavage Studies

Research has shown that compounds related to "1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid" undergo oxidative cleavage, forming α-dicarbonyl compounds as intermediates. This reaction pathway is crucial for understanding the oxidative stability and potential transformations of such compounds under various conditions (Rao & Pritzkow, 1987).

Metal Organic Frameworks (MOFs)

Hydrothermal pH-specific reactivity studies involving carboxylic acids, including those structurally related to "1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid," have led to the development of new crystalline compounds. These compounds exhibit variable dimensionality in their solid-state lattice architecture, which is of significant interest for the design and synthesis of novel MOFs with distinct physicochemical properties (Gabriel et al., 2012).

Solid-State Structures

Studies on derivatives of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid, a compound closely related to "1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid," have revealed that small structural changes can significantly influence the formation of one-, two-, and three-dimensional networks in the solid state. These findings are important for understanding the crystal packing and hydrogen bonding interactions in such compounds (Lin, Geib, & Hamilton, 1998).

Flame Retardant Polyurethanes

A study utilized a compound similar to "1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid" for synthesizing novel flame retardant polyurethanes. These materials showed excellent flame retardancy, which is crucial for developing safer and more effective flame-retardant materials (Chiu et al., 2016).

Supramolecular Self-Assembly

Research involving thiopropyl-functionalized tetrathiafulvalene-annulated calix[4]pyrrole, a compound that shares some structural features with "1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid," demonstrated chemically and electrochemically responsive supramolecular self-assembly. This study highlights the potential of such compounds in developing materials with molecular switching characteristics (Kim et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

Related compounds such as propargylamines, which include derivatives like pargyline, rasagiline, and selegiline, are known to target monoamine oxidase (mao), specifically the mao-b isoform . These compounds are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Mode of Action

Related compounds like pargyline act as irreversible selective mao-b inhibitor drugs . They bind to the MAO-B enzyme and inhibit its activity, which can help in the treatment of neurodegenerative diseases .

Biochemical Pathways

Related compounds like pargyline and selegiline, which are mao-b inhibitors, are known to affect the metabolism of monoamines in the brain . By inhibiting MAO-B, these compounds prevent the breakdown of monoamines, leading to an increase in their levels. This can have a neuroprotective effect and help in the treatment of neurodegenerative diseases .

Result of Action

Related compounds like pargyline and selegiline, which are mao-b inhibitors, are known to increase the levels of monoamines in the brain by inhibiting their breakdown . This can have a neuroprotective effect and help in the treatment of neurodegenerative diseases .

Eigenschaften

IUPAC Name |

1-(1-phenylpropan-2-yl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-11(10-12-6-3-2-4-7-12)15-9-5-8-13(15)14(16)17/h2-9,11H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMIUDPARJGYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-phenylpropan-2-yl)-1H-pyrrole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)

![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)

![2-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B1529308.png)

![2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole](/img/structure/B1529312.png)